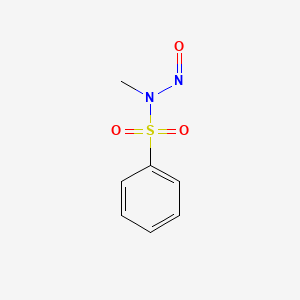
n-Methyl-n-nitrosobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-n-nitrosobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O3S. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is particularly interesting due to its biological activity and its role as a nitric oxide donor, which has implications in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-nitrosobenzenesulfonamide typically involves the nitrosation of n-methylbenzenesulfonamide. This can be achieved by reacting n-methylbenzenesulfonamide with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the rate of nitrosation and to prevent the decomposition of the nitrosating agent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves continuous flow reactors to maintain consistent reaction conditions and to handle larger volumes of reactants. The use of automated systems ensures precise control over temperature, pH, and reaction time, which are critical for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-n-nitrosobenzenesulfonamide undergoes several types of chemical reactions, including:
Nitroso Group Transfer: This compound can transfer its nitroso group to primary and secondary amines.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nitroso Group Transfer: Common reagents include primary and secondary amines.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products
Nitroso Group Transfer: The major products are the corresponding nitrosamines.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
n-Methyl-n-nitrosobenzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of n-Methyl-n-nitrosobenzenesulfonamide involves the release of nitric oxide (NO). The nitroso group in the compound can be transferred to other molecules or can decompose to release NO. This nitric oxide then interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP, which mediates many of the biological effects of NO, such as vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Nitrosodimethylamine: Another nitrosamine with similar nitrosation properties but different biological activities.
n-Nitrosodiethylamine: Similar in structure but with ethyl groups instead of methyl groups, leading to different reactivity and biological effects.
n-Nitrosomorpholine: Contains a morpholine ring, which significantly alters its chemical and biological properties.
Uniqueness
n-Methyl-n-nitrosobenzenesulfonamide is unique due to its sulfonamide group, which provides additional sites for chemical reactions and influences its solubility and stability. Its ability to release nitric oxide in a controlled manner makes it particularly valuable in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
86351-34-0 |
|---|---|
Molekularformel |
C7H8N2O3S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
N-methyl-N-nitrosobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c1-9(8-10)13(11,12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
UGUJGQMBCAWTEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(N=O)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


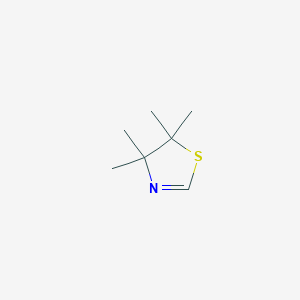
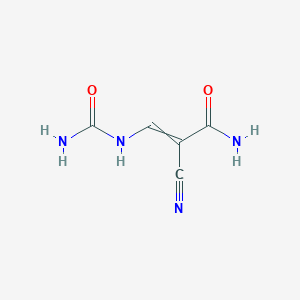
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

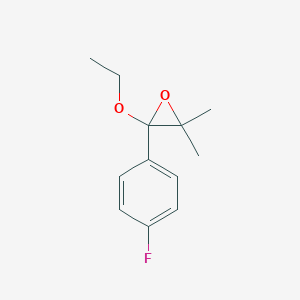

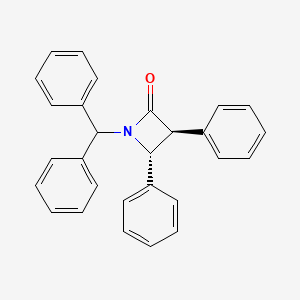

![Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14403363.png)


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
